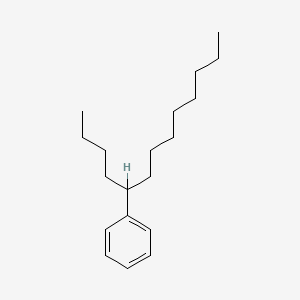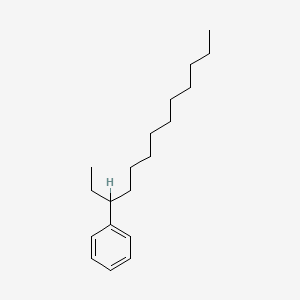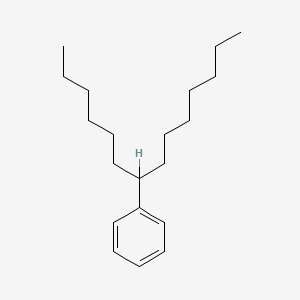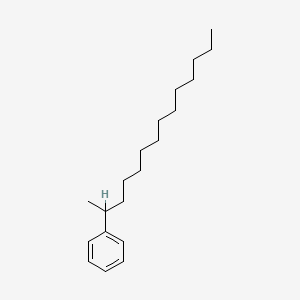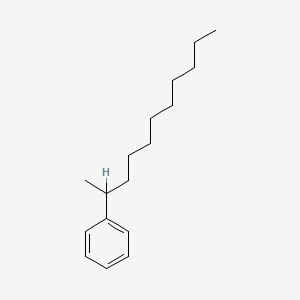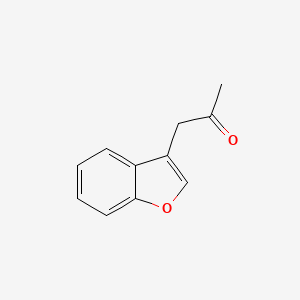
1-(1-Benzofuran-3-yl)propan-2-one
Descripción general
Descripción
“1-(1-Benzofuran-3-yl)propan-2-one” is a chemical compound with the CAS number 4687-26-7 . It has a molecular weight of 174.2 .
Synthesis Analysis
There are several methods for synthesizing benzofuran derivatives. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method uses ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H10O2 . The average mass is 174.227 Da and the monoisotopic mass is 175.099716 Da .
Chemical Reactions Analysis
The synthesis of benzofuran derivatives often involves reactions such as metal-free cyclization of ortho-hydroxystilbenes , ruthenium-catalyzed C- and O-allyl isomerization , and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Dielectric and Thermal Properties : A study by Çelik and Coskun (2018) involved synthesizing a compound related to 1-(1-Benzofuran-3-yl)propan-2-one and investigating its dielectric and thermal properties. This research is significant for understanding the material's potential applications in electronics and materials science (Çelik & Coskun, 2018).
Cytotoxic Neolignans : Ma et al. (2017) identified compounds, including derivatives of this compound, from traditional Chinese medicine with potential antiproliferative activity against human lung cancer cell lines. This research could be significant in the development of new cancer treatments (Ma et al., 2017).
Enantioselectivity Studies : Khodarahmi et al. (1998) explored the enantioselectivity of compounds structurally similar to this compound as inhibitors of a specific enzyme. This research provides insights into the stereospecific properties of these compounds and their potential pharmaceutical applications (Khodarahmi et al., 1998).
LC-MS/MS Analysis in Pharmacokinetics : Baralla et al. (2019) developed an analytical method for determining the concentration of benzodifuranyl derivatives, related to this compound, in rat plasma. This study is crucial for understanding the pharmacokinetics of these compounds (Baralla et al., 2019).
Synthesis of Novel Compounds : Subbaraju et al. (2007) synthesized a compound related to this compound, demonstrating the potential of these compounds in creating new chemical entities. This synthesis contributes to the field of organic chemistry and drug development (Subbaraju et al., 2007).
Gas-Phase Thermolysis : Dib et al. (2004) studied the gas-phase thermolysis of derivatives of this compound, providing insights into the thermal stability and decomposition processes of these compounds (Dib et al., 2004).
Photoinduced Oxidative Annulation : Zhang et al. (2017) investigated the photoinduced direct oxidative annulation of compounds related to this compound, revealing methods to synthesize polyheterocyclic compounds which could have potential applications in drug development (Zhang et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-benzofuran-3-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDBWOMSTNOXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=COC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544330 | |
| Record name | 1-(1-Benzofuran-3-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4687-26-7 | |
| Record name | 1-(3-Benzofuranyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzofuran-3-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




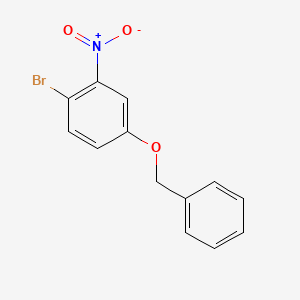

![Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-](/img/structure/B3052778.png)



